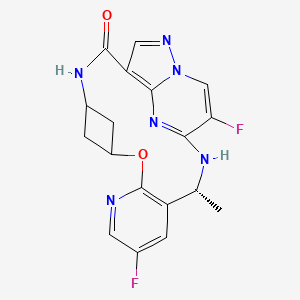
Trk-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-8 is a potent inhibitor of tropomyosin receptor kinases, specifically targeting TRKA, TRKA (G595R), and TRKC (G623R) with half-maximal inhibitory concentration values of 0.42 nanomolar, 0.89 nanomolar, and 1.5 nanomolar, respectively . Tropomyosin receptor kinases are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. This compound has garnered significant interest due to its potential therapeutic applications in treating cancers driven by tropomyosin receptor kinase fusions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trk-IN-8 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining stringent quality control measures. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trk-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Trk-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of tropomyosin receptor kinase inhibitors.
Biology: Helps in understanding the role of tropomyosin receptor kinases in neuronal development and function.
Medicine: Investigated for its potential therapeutic applications in treating cancers with tropomyosin receptor kinase fusions.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting tropomyosin receptor kinases
Mecanismo De Acción
Trk-IN-8 exerts its effects by binding to the ATP-binding pocket of tropomyosin receptor kinases, thereby preventing the interaction between neurotrophins and the receptors. This inhibition blocks the downstream signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Larotrectinib: Another potent inhibitor of tropomyosin receptor kinases, approved for treating cancers with tropomyosin receptor kinase fusions.
Entrectinib: A multi-targeted inhibitor that also targets tropomyosin receptor kinases along with other kinases like ROS1 and ALK.
Uniqueness of Trk-IN-8
This compound is unique due to its high potency and selectivity for specific tropomyosin receptor kinase mutations, making it a valuable tool for studying these kinases and developing targeted therapies. Its ability to inhibit multiple tropomyosin receptor kinase isoforms with low half-maximal inhibitory concentration values sets it apart from other inhibitors .
Propiedades
Fórmula molecular |
C18H16F2N6O2 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(14R)-11,17-difluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H16F2N6O2/c1-8-12-2-9(19)5-21-18(12)28-11-3-10(4-11)24-17(27)13-6-22-26-7-14(20)15(23-8)25-16(13)26/h2,5-8,10-11H,3-4H2,1H3,(H,23,25)(H,24,27)/t8-,10?,11?/m1/s1 |
Clave InChI |
JXLZJPYLDDSEQF-MFAVDMRSSA-N |
SMILES isomérico |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
SMILES canónico |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C(=CN5N=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)

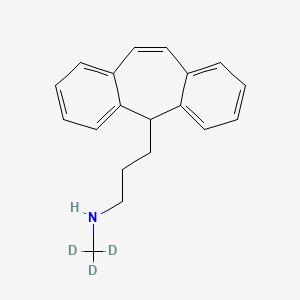
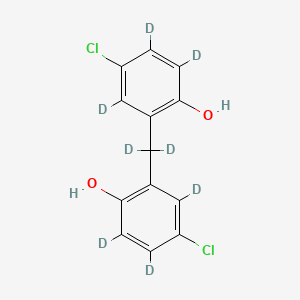

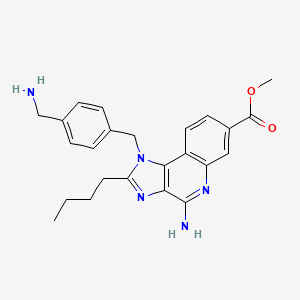
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)

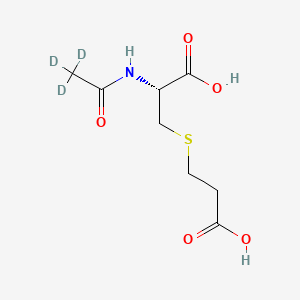
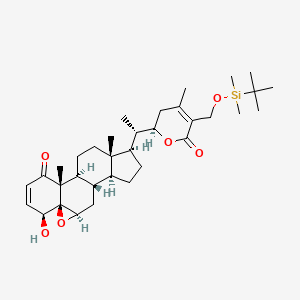
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

